Isocotoin
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Overview
Description
Isocotoin is a small molecule inhibitor identified through high-content screening of natural product libraries. It is known for its ability to inhibit the interaction between meiosis-specific proteins MEIOB and SPATA22, which are essential for meiotic recombination and fertility .
Preparation Methods
The preparation of isocotoin involves high-throughput screening of small molecule libraries it is known that this compound was identified as a hit compound from a natural product library .
Chemical Reactions Analysis
Isocotoin undergoes various chemical reactions, including:
Inhibition of Protein-Protein Interactions: This compound inhibits the interaction between MEIOB and SPATA22 proteins, leading to their degradation in HEK293 cells.
Degradation Promotion: This compound promotes the degradation of MEIOB and SPATA22 even after they form complexes.
Scientific Research Applications
Isocotoin has several scientific research applications, including:
Reproductive Biology: This compound is used to study the interaction between meiosis-specific proteins MEIOB and SPATA22, which are crucial for meiotic recombination and fertility.
Contraceptive Research: This compound’s ability to inhibit MEIOB and SPATA22 interactions makes it a potential candidate for nonhormonal male contraceptive research.
Protein-Protein Interaction Studies: This compound is employed in bimolecular fluorescence complementation assays to screen for small molecule inhibitors that disrupt protein-protein interactions or promote protein degradation.
Mechanism of Action
Isocotoin exerts its effects by inhibiting the interaction between MEIOB and SPATA22 proteins. This inhibition leads to the degradation of both proteins in a dose-dependent manner. The exact biochemical basis of this compound’s action in promoting the degradation of MEIOB and SPATA22 is still under investigation .
Comparison with Similar Compounds
Isocotoin is unique in its ability to inhibit the interaction between meiosis-specific proteins MEIOB and SPATA22. Similar compounds that have been identified through high-content screening include other small molecule inhibitors that disrupt protein-protein interactions or promote protein degradation. this compound’s specific target and mechanism of action make it distinct in the field of reproductive biology and contraceptive research .
Properties
Molecular Formula |
C14H12O4 |
---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O4/c1-18-12-8-10(15)7-11(16)13(12)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI Key |
CIKBLPYUSUJOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
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